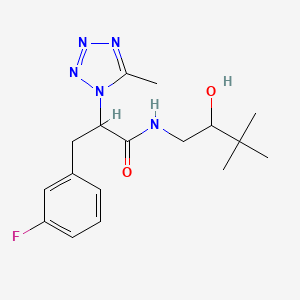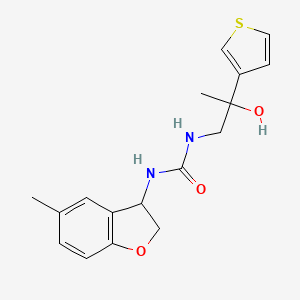![molecular formula C15H20ClNOS B6641186 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol is a chemical compound that belongs to the class of thiochromenes. Thiochromenes are sulfur-containing heterocycles known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a chloro-substituted thiochromene ring attached to an amino group, which is further connected to a cyclohexanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiochromene Ring: The thiochromene ring can be synthesized by the cyclization of a suitable precursor, such as 2-chlorobenzaldehyde, with a sulfur source under acidic conditions.
Chlorination: The thiochromene ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amination: The chloro-substituted thiochromene is reacted with an amine, such as cyclohexylamine, under basic conditions to form the amino derivative.
Hydroxylation: Finally, the amino derivative is hydroxylated using an oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of substituted thiochromene derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thiochromene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol: Unique due to its specific substitution pattern and combination of functional groups.
Thiochromene Derivatives: Compounds with similar thiochromene rings but different substituents, such as 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-one.
Cyclohexanol Derivatives: Compounds with similar cyclohexanol moieties but different aromatic rings, such as 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-amine.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted thiochromene ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNOS/c16-13-3-1-2-12-14(8-9-19-15(12)13)17-10-4-6-11(18)7-5-10/h1-3,10-11,14,17-18H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMRMPVCTKPUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCSC3=C2C=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)


![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)




![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
